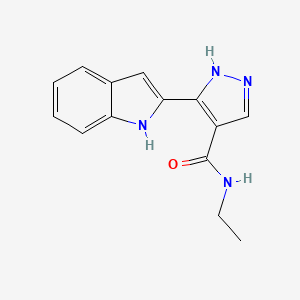

N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

827318-49-0 |

|---|---|

Molecular Formula |

C14H14N4O |

Molecular Weight |

254.29 g/mol |

IUPAC Name |

N-ethyl-5-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C14H14N4O/c1-2-15-14(19)10-8-16-18-13(10)12-7-9-5-3-4-6-11(9)17-12/h3-8,17H,2H2,1H3,(H,15,19)(H,16,18) |

InChI Key |

SRHGGYNXMJIEPG-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide typically involves the reaction of an indole derivative with a pyrazole carboxylic acid derivative under specific conditions. The reaction is often catalyzed by a base, such as potassium carbonate, and carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide with key analogs from the literature:

Key Comparative Findings

Core Heterocycle Influence: The pyrazole core in the target compound is simpler than fused systems like pyrazolo[3,4-b]pyridine , which may enhance metabolic stability but reduce π-π stacking interactions compared to aromatic fused rings.

Substituent Effects :

- Indole Position : The indol-2-yl group in the target compound differs from the indol-3-yl group in , which could alter binding specificity in biological systems (e.g., serotonin receptor affinity).

- Carboxamide Substituents : Ethyl substitution on the carboxamide (target) vs. benzyl () or methyl () groups affects lipophilicity. Ethyl may balance solubility and membrane permeability better than bulkier substituents.

Synthetic Accessibility :

- The target compound likely requires coupling reactions similar to those in (EDCI/HOBt-mediated amidation) or (mixed anhydride method). Yields for pyrazole-carboxamides range from 62–71% , suggesting moderate synthetic efficiency.

Physicochemical Trends: Chloro-substituted pyrazoles (e.g., 3a ) show higher melting points (133–183°C) compared to non-halogenated analogs, likely due to increased crystallinity. The target compound’s indole and ethyl groups may lower its melting point, enhancing solubility.

Biological Activity

N-Ethyl-3-(1H-indol-2-yl)-1H-pyrazole-4-carboxamide, also known by its CAS number 827318-49-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 254.29 g/mol. The compound features an indole moiety linked to a pyrazole ring, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising anticancer activity. For instance, a study evaluated structurally diverse indole-pyrazole hybrids for their antiproliferative effects against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The results indicated that certain derivatives had significant growth inhibition with GI50 values ranging from 3.79 µM to 42.30 µM .

Table 1: Anticancer Activity of Indole-Pyrazole Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound 10 | MCF7 | 3.79 |

| Compound 20 | SF-268 | 12.50 |

| Compound 29 | NCI-H460 | 42.30 |

Anti-inflammatory Activity

Pyrazole derivatives have also been characterized for their anti-inflammatory properties. A review highlighted the efficacy of various pyrazole compounds in inhibiting cyclooxygenase enzymes (COX), which are key players in inflammation pathways. Some compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity of Pyrazole Compounds

| Compound | Target Enzyme | IC50 (µg/mL) |

|---|---|---|

| Compound A | COX-1 | 60.56 |

| Compound B | COX-2 | 57.24 |

| Compound C | sEH | 69.15 |

Study on Indole-Pyrazole Hybrids

A significant study published in Molecules reported the synthesis and evaluation of indole-pyrazole hybrids as potential tubulin-targeting agents. The study found that these compounds exhibited notable cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions where key intermediates are formed through coupling reactions under controlled conditions. The characterization typically includes spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Q & A

Q. What are the established synthetic routes for N-Ethyl-3-(1H-indol-2-YL)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation and coupling reactions. For example, similar compounds are synthesized using DMF as a solvent, K₂CO₃ as a base, and alkyl halides for functionalization under reflux conditions . Optimization may involve adjusting stoichiometry (e.g., 1.1 mmol of alkylating agent per 1 mmol substrate), temperature (room temperature vs. 80°C), and reaction duration (10–24 hours). Post-synthesis purification via silica gel chromatography is common .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- ¹H NMR : Peaks for indole NH (~11 ppm) and pyrazole protons (~6–8 ppm) confirm core structure .

- LC-MS/HRMS : Validates molecular weight (e.g., ESIMS m/z 392.2 for analogs) and purity (>95%) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as seen in related pyrazole-carboxamide structures .

Q. How can solubility and stability be assessed for in vitro studies?

Solubility is tested in DMSO, water, or ethanol via gradient dilution. Stability is evaluated under varying pH (e.g., PBS buffer), temperature (4°C vs. 37°C), and light exposure. HPLC or UV-Vis spectroscopy monitors degradation over 24–72 hours .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and binding affinities. For example, ICReDD’s reaction path search methods combine computational and experimental data to prioritize derivatives with optimal steric/electronic profiles . Molecular docking against target proteins (e.g., enzymes) identifies key interactions, such as hydrogen bonds with indole/pyrazole moieties .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole-indole hybrids?

- Meta-analysis : Compare SAR across analogs (e.g., substituent effects on indole C2 vs. pyrazole N1) .

- Experimental validation : Synthesize disputed analogs and re-test bioactivity under standardized assays .

- Multivariate statistics : Use PCA or PLS to disentangle confounding variables (e.g., lipophilicity vs. hydrogen-bond capacity) .

Q. How can reaction scalability challenges be addressed without compromising yield?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .

- Membrane separation : Nanofiltration purifies intermediates, reducing solvent waste .

- DoE (Design of Experiments) : Optimizes parameters (e.g., catalyst loading, solvent ratio) systematically .

Q. What advanced analytical methods detect trace impurities in synthesized batches?

- UPLC-QTOF-MS : Identifies impurities at ppm levels via high-resolution mass fragmentation .

- ²⁹Si NMR : Probes silanol groups from silica gel column artifacts .

- ICP-MS : Quantifies heavy metal residues from catalysts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.